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Cat. No.: B1638556
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Executive Summary: The Architecture of Green
Emission
Coumarin 545T (C545T) stands as a benchmark dopant in the fabrication of green Organic

Light-Emitting Diodes (OLEDs). Unlike its predecessor, Coumarin 545, the "T" variant

(Tetramethyl) incorporates four strategic methyl groups on the julolidine ring system. These

methyl groups are not merely structural decoration; they provide steric bulk that prevents π-π

stacking in the solid state. This suppression of intermolecular interaction is critical for

minimizing concentration quenching, a phenomenon where high dye concentrations lead to

non-radiative energy loss and reduced device efficiency.

This guide details the rigorous synthesis of C545T, moving from commodity precursors to the

final sublimed-grade material, emphasizing the causality behind every reagent choice.
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Core Identity
Common Name: Coumarin 545T (C545T)

IUPAC Name: 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-

[1]benzopyrano[6,7,8-ij]quinolizin-11-one

CAS Number: 155306-71-1

Application: High-efficiency green fluorescent dopant (Emission

nm).

Retrosynthetic Analysis
To understand the synthesis, one must deconstruct the molecule. C545T is a fusion of a

benzothiazole moiety and a coumarin-julolidine hybrid core.

The synthesis is best approached by disconnecting the coumarin lactone ring, revealing two

key precursors:

The Electron Donor: 1,1,7,7-Tetramethyl-8-hydroxyjulolidine-9-carboxaldehyde.

The Electron Acceptor/Heterocycle: Ethyl 2-benzothiazolylacetate.

The final assembly relies on a Knoevenagel condensation followed by an intramolecular

transesterification (lactonization).
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Target: Coumarin 545T

Precursor A:
9-Formyl-8-hydroxy-1,1,7,7-

tetramethyljulolidine

Knoevenagel Condensation
(Piperidine)

Precursor B:
Ethyl 2-benzothiazolylacetate

Starting Material:
3-Aminophenol

1. Condensation (Acetone/H+)
2. Vilsmeier-Haack (POCl3/DMF)

Reagent:
Acetone (Excess)

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for C545T, highlighting the convergence of the julolidine

donor and benzothiazole acceptor.

Detailed Synthetic Protocols
Phase 1: Construction of the Julolidine Core
The unique feature of C545T is the tetramethyl-substituted julolidine ring. Standard julolidine

synthesis uses 1-bromo-3-chloropropane, but the tetramethyl variant requires a condensation

with acetone.

Protocol: Synthesis of 1,1,7,7-Tetramethyl-8-hydroxyjulolidine

Reactants: Mix 3-aminophenol (1.0 eq) with a large excess of acetone. Acetone acts as both

the reagent and the solvent, or a co-solvent like toluene can be used.

Catalyst: Add a catalytic amount of Iodine (

) or concentrated HCl.

Conditions: Reflux the mixture for 24–48 hours. The reaction involves a double Skraup-like

condensation where the acetone forms the gem-dimethyl bridges.
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Workup: Neutralize the acid catalyst. Remove excess acetone via rotary evaporation. The

residue is often a viscous oil that crystallizes upon standing or trituration with hexanes.

Purification: Recrystallization from ethanol/water.[1]

Mechanism Insight: The acid catalyzes the formation of Schiff bases between the amine and

acetone, followed by electrophilic aromatic substitution onto the phenol ring, eventually closing

the two six-membered rings fused to the nitrogen.

Phase 2: Formylation (Vilsmeier-Haack Reaction)
To prepare the ring for coumarin formation, an aldehyde group must be introduced ortho to the

hydroxyl group.

Protocol:

Reagent Preparation: In a dry flask under

, cool DMF (Dimethylformamide, 5.0 eq) to 0°C. Dropwise add Phosphorus Oxychloride (

, 1.2 eq). Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium ion).

Addition: Dissolve the 1,1,7,7-tetramethyl-8-hydroxyjulolidine from Phase 1 in DMF and add

it slowly to the Vilsmeier reagent, maintaining temperature <10°C.

Reaction: Warm to room temperature, then heat to 60°C for 3–4 hours.

Hydrolysis: Pour the mixture into crushed ice/water containing sodium acetate (to buffer the

pH). The iminium intermediate hydrolyzes to the aldehyde.

Isolation: A yellow precipitate forms. Filter, wash with water, and dry.[1][2]

Yield: Typically 70–85%.[3]

Phase 3: The Coumarin Assembly (Knoevenagel
Condensation)
This is the convergent step where the fluorescent chromophore is fully formed.
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Protocol:

Reactants: Combine 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1.0 eq) and ethyl 2-

benzothiazolylacetate (1.1 eq) in absolute ethanol (or DMF for higher solubility).

Catalyst: Add catalytic piperidine (0.1 eq).

Conditions: Reflux for 4–6 hours. The solution will turn a vibrant fluorescent green/yellow.

Mechanism:

Piperidine deprotonates the active methylene of the benzothiazole acetate.

Nucleophilic attack on the aldehyde carbonyl.

Dehydration to form the alkene.

Intramolecular Transesterification: The adjacent phenolic hydroxyl attacks the ester

carbonyl, ejecting ethanol and closing the lactone ring.

Purification (Crucial for OLEDs):

Filter the crude solid.[1][2][4]

Wash with cold ethanol.

Sublimation: For device-grade purity (>99.5%), the material must be purified via vacuum

sublimation train at high temperature (

at

Torr).

Photophysical Characterization & Data
C545T is renowned for its high fluorescence quantum yield (

) and solvatochromism. The rigid julolidine structure minimizes non-radiative decay pathways
(like bond rotation), while the benzothiazole group acts as a strong electron acceptor, creating
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a push-pull system.

Table 1: Photophysical Properties of C545T in Various
Solvents

Solvent
Polarity
Index

Absorption

(nm)

Emission

(nm)

Stokes Shift
(nm)

Quantum
Yield (

)

Cyclohexane 0.2 445 480 35 0.90

Toluene 2.4 455 490 35 0.92

Chloroform 4.1 468 502 34 0.95

THF 4.0 473 506 33 0.93

Ethanol 5.2 475 515 40 0.88

DMSO 7.2 480 525 45 0.85

Note: Data represents typical values reported in literature. Shifts indicate positive

solvatochromism, confirming the intramolecular charge transfer (ICT) nature of the excited

state.

Device Architecture & Application
In OLEDs, C545T is rarely used as a neat layer due to concentration quenching. Instead, it is

doped (at 1–2 wt%) into a host matrix like Alq3 (Tris(8-hydroxyquinolinato)aluminium).
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Standard Green OLED Stack

Cathode (LiF/Al)

ETL: Alq3 (Electron Transport)

EML: Alq3 : C545T (1-2%)
(Host : Dopant)

HTL: NPB (Hole Transport)

HIL: CuPc or PEDOT:PSS

Anode (ITO Glass)

Click to download full resolution via product page

Figure 2: Typical OLED architecture utilizing C545T. The dopant captures excitons from the

Alq3 host via Förster Resonance Energy Transfer (FRET).

Why C545T over C545?
The "T" (tetramethyl) modification increases the solubility of the dye in organic solvents used

for spin-coating and improves the morphological stability of the doped film. In vacuum-
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deposited devices, the methyl groups act as spacers, preventing the dye molecules from

aggregating, which would otherwise red-shift the emission and lower the efficiency.

References
Original Synthesis & Structure

Chen, C. H., & Tang, C. W. (1997). "Recent developments in molecular organic

electroluminescent materials." Macromolecular Symposia, 125(1), 1-48. Link

C545T Photophysics & OLED Application

Kodak (Eastman Kodak Company). "Coumarin compounds for use in organic light-emitting

diodes." U.S. Patent 6,020,078. Link

Julolidine Precursor Synthesis

Varejão, J. O. S., et al. (2019).[5] "Synthesis and Derivatization of Julolidine: A Powerful

Heterocyclic Structure." European Journal of Organic Chemistry, 2019(26), 4273-4310.

Link

Solvatochromism Studies

Pardo, C., et al. (2007). "Photophysical properties of coumarins in relation to the nature of

their third and seventh substituents." Optics and Spectroscopy, 102, 879–885. Link

Commercial & Safety Data

Ossila. "C545T Product Specification and Safety Data Sheet." Link

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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